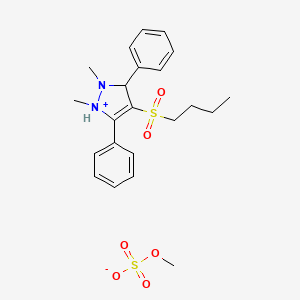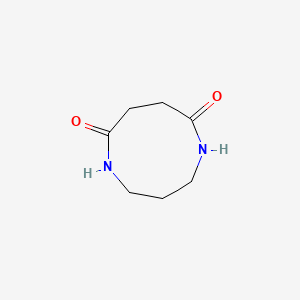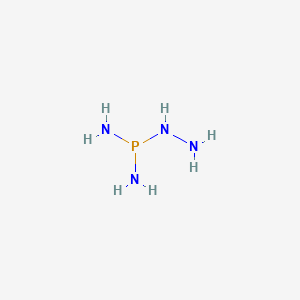![molecular formula C21H37ClFN B14608700 N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 59514-69-1](/img/structure/B14608700.png)
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group attached to a dodecyl chain, with a quaternary ammonium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the reaction of 4-fluorobenzyl chloride with N,N-dimethyldodecylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzyl chloride+N,N-dimethyldodecylamine→N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process may include crystallization, filtration, and drying steps to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions to form corresponding fluorophenyl oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloride ion can be substituted with other anions or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce various fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antimicrobial agent.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the fluorophenyl group may interact with specific molecular targets, enhancing its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[(4-Chlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[(4-Methylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Uniqueness
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and stability, making it more effective in certain applications compared to its bromine, chlorine, and methyl analogs.
Eigenschaften
CAS-Nummer |
59514-69-1 |
|---|---|
Molekularformel |
C21H37ClFN |
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
dodecyl-[(4-fluorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H37FN.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-23(2,3)19-20-14-16-21(22)17-15-20;/h14-17H,4-13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CCEUUUVCFCSAJP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)




![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)




![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)

